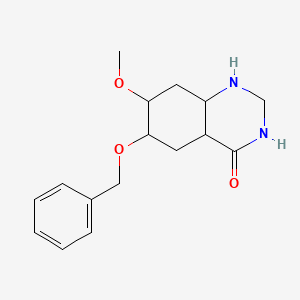

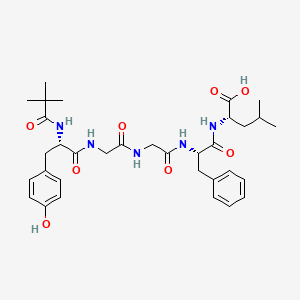

![molecular formula C24H42O20 B12362433 Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)

Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal is a complex oligosaccharide structure that plays a significant role in various biological processes. This compound is composed of fucose (Fuc), galactose (Gal), and glucose (Glc) residues linked in a specific sequence. It is often found as part of glycosphingolipids and glycoproteins, contributing to cellular recognition and signaling mechanisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. The key steps include:

Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl are used to selectively protect hydroxyl groups on the monosaccharide units.

Glycosylation: The glycosylation reaction involves the formation of glycosidic bonds between the monosaccharide units. This is typically achieved using glycosyl donors and acceptors under the influence of a catalyst such as silver triflate or boron trifluoride etherate.

Deprotection: After the glycosylation steps, the protecting groups are removed using specific reagents like hydrogenation for benzyl groups or acidic conditions for acetyl groups.

Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. enzymatic synthesis using glycosyltransferases has been explored as a more efficient and scalable method. This approach involves the use of specific enzymes to catalyze the formation of glycosidic bonds, offering higher yields and fewer side reactions compared to chemical synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or sodium periodate.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Hydroxyl groups on the sugar residues can undergo substitution reactions with reagents such as acyl chlorides or alkyl halides to form esters or ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, sodium periodate in aqueous solution.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Acyl chlorides in pyridine, alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary alcohols.

Substitution: Formation of esters or ethers depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: Plays a role in cell-cell recognition, signaling, and immune response. It is often studied in the context of glycoproteins and glycolipids.

Medicine: Investigated for its potential role in disease mechanisms, particularly in cancer and infectious diseases. It is also explored as a target for therapeutic interventions.

Industry: Used in the development of diagnostic tools and as a component in the synthesis of complex biomolecules.

Wirkmechanismus

The mechanism of action of Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal involves its interaction with specific receptors and proteins on the cell surface. The fucose residue is often recognized by fucose-binding lectins, which mediate various biological processes such as cell adhesion, signaling, and immune response. The compound can modulate the activity of these receptors and influence downstream signaling pathways, leading to various cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fuc(a1-2)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal: Similar structure but with a different linkage pattern.

Gal(b1-4)[Fuc(a1-3)]Glc(b1-3)aldehydo-Gal: Similar structure but with a different arrangement of sugar residues.

GalNAc(a1-3)[Fuc(a1-2)]Gal(b1-4)Glc: Contains N-acetylgalactosamine instead of galactose.

Uniqueness

Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal is unique due to its specific linkage pattern and the presence of an aldehyde group. This structure allows it to participate in unique biochemical interactions and reactions that are not possible with other similar compounds. Its specific recognition by fucose-binding lectins and its role in cellular signaling further highlight its distinct biological significance.

Eigenschaften

Molekularformel |

C24H42O20 |

|---|---|

Molekulargewicht |

650.6 g/mol |

IUPAC-Name |

(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C24H42O20/c1-6-11(31)14(34)16(36)22(39-6)44-21-18(38)24(42-19(8(30)3-26)12(32)7(29)2-25)41-10(5-28)20(21)43-23-17(37)15(35)13(33)9(4-27)40-23/h3,6-25,27-38H,2,4-5H2,1H3/t6-,7+,8-,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1 |

InChI-Schlüssel |

NBEYINQKIPNUEV-ZNZJNBIJSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

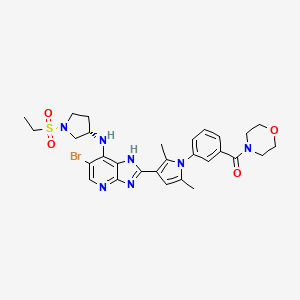

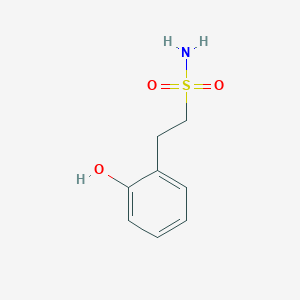

![methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate](/img/structure/B12362367.png)

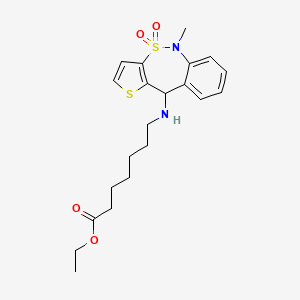

![disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12362382.png)

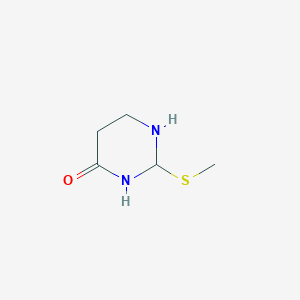

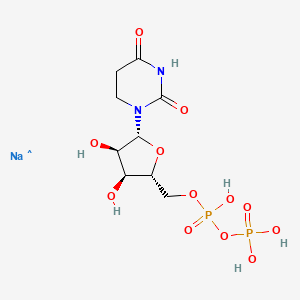

![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)

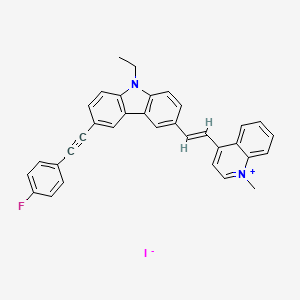

![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)

![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)

![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)